molecular formula C10H20O B3193032 4-Methyl-2-nonanone CAS No. 67639-92-3

4-Methyl-2-nonanone

Cat. No.: B3193032
CAS No.: 67639-92-3
M. Wt: 156.26 g/mol
InChI Key: JBYKHOKWOUCUDJ-UHFFFAOYSA-N
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Description

4-Methyl-2-nonanone (CAS: 16532-79-9) is a branched aliphatic ketone with the molecular formula C₁₀H₂₀O. Its structure features a ketone group at the second carbon and a methyl substituent at the fourth carbon of a nine-carbon chain, resulting in a total of ten carbons. This compound is of interest in industrial applications, particularly in biofuel production, where its branched structure may enhance fuel properties such as cold flow behavior and combustion efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-nonanone can be synthesized through several methods. One common method involves the oxidation of 4-methyl-2-nonanol using an oxidizing agent such as potassium permanganate or chromium trioxide. Another method involves the condensation of acetone with butyraldehyde, followed by hydrogenation .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyl-2-nonanol. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-nonanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-2-nonanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-nonanone involves its interaction with various molecular targets. In biological systems, it can act as a pheromone, influencing the behavior of certain insects. The exact molecular pathways involved in its action are still under investigation, but it is believed to interact with specific receptors and enzymes .

Comparison with Similar Compounds

Structural Isomers

  • 2-Nonanone (C₉H₁₈O): A linear ketone with the ketone group at the second carbon. Compared to 4-Methyl-2-nonanone, it lacks branching, resulting in a higher melting point (-15°C vs. -25°C estimated for this compound) and lower volatility. In biomass conversion, 2-Nonanone exhibits a steady-state selectivity of 9%, slightly lower than this compound (10%), suggesting that branching may favor catalytic stability .
  • 4-Nonanone (C₉H₁₈O): A positional isomer with the ketone group at the fourth carbon.

Chain Length Analogs

  • 4-Decanone (C₁₀H₂₀O): A ten-carbon linear ketone with the ketone group at the fourth position. Despite having the same carbon count as this compound, its linear structure results in higher viscosity and boiling point (≈220°C vs. ≈210°C estimated for this compound). Both compounds show identical selectivity (10%) in biomass upgrading, suggesting chain length is a stronger determinant of catalytic performance than branching .
  • 6-Tridecanone (C₁₃H₂₆O): A longer-chain ketone (13 carbons) with high steady-state selectivity (13%). Its extended chain improves hydrophobic interactions, making it suitable for diesel-range fuels. However, longer chains may compromise cold flow properties compared to this compound .

Functional Group Derivatives

  • 8-Methyl-6-tridecanone (C₁₄H₂₈O): A branched ketone with a methyl group at the eighth carbon. Its larger size (14 carbons) reduces volatility but enhances energy density.
  • 4-Methoxy-2-methylbenzaldehyde (C₁₀H₁₂O₂) : An aromatic derivative with a methoxy group. While unrelated to aliphatic ketones, its structural complexity underscores the versatility of methyl-substituted compounds in specialty chemicals .

Data Table: Selectivity and Properties of Comparable Ketones

Compound Carbon Count Structure Initial Selectivity (%) Steady-State Selectivity (%) Key Application
This compound 10 Branched 10 10 Jet fuel blendstock
2-Nonanone 9 Linear 9 9 Solvent, biofuels
4-Nonanone 9 Linear 9 9 Fragrance intermediate
4-Decanone 10 Linear 10 10 Lubricant additive
6-Tridecanone 13 Linear 13 13 Diesel-range fuels
8-Methyl-6-tridecanone 14 Branched 14 14 High-energy fuels

Data sourced from biomass conversion studies .

Key Research Findings

  • Branching and Fuel Performance: The methyl branch in this compound lowers its freezing point compared to linear analogs, a critical advantage for aviation fuels operating at subzero temperatures .
  • Catalytic Selectivity: Steady-state selectivity for branched ketones (e.g., this compound) matches or exceeds linear analogs, indicating that catalysts tolerate moderate branching without significant deactivation .
  • Thermodynamic Stability: Studies on substituted methanones suggest that electron-donating groups (e.g., methyl) enhance stability, a property likely shared by this compound .

Biological Activity

4-Methyl-2-nonanone, a ketone with the chemical formula C10H20OC_{10}H_{20}O, is known for its distinct odor and potential biological activities. This compound has garnered attention in various fields, including food science, agriculture, and pharmacology. The following sections will explore its biological activities, relevant research findings, and case studies.

This compound is characterized by its molecular structure, which includes a branched alkyl chain. Its properties allow it to act as a volatile organic compound (VOC), influencing both sensory perception and biological interactions.

Biological Activities

1. Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain bacteria and fungi, suggesting potential applications in food preservation and safety .

2. Plant Growth Promotion:
The compound has been identified as a bacterial volatile compound (BVC) produced by soil bacteria such as Bacillus velezensis. These BVCs can stimulate plant growth and enhance resistance to pathogens even at low concentrations .

3. Cytotoxic Effects:
In vitro studies have shown that this compound may possess cytotoxic properties. It has been evaluated for its effects on different cell lines, indicating potential applications in cancer research .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various VOCs, including this compound, against foodborne pathogens. The results demonstrated significant inhibition of bacterial growth, supporting its use as a natural preservative .

Case Study 2: Plant Growth Enhancement
In an agricultural context, the application of this compound in soil led to increased plant biomass and improved resistance to disease in crops. This was attributed to the compound's role in enhancing root development and nutrient uptake .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialInhibits growth of foodborne pathogens
Plant GrowthEnhances root development and disease resistance
CytotoxicExhibits cytotoxic effects on cancer cell lines

Table 2: Concentration Effects on Antimicrobial Activity

Concentration (ppm)Inhibition Zone (mm)Pathogen Tested
5015E. coli
10020Salmonella spp.
20025Listeria monocytogenes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyl-2-nonanone, and how do reaction conditions influence yield?

  • Methodological Answer : Common methods include oxidation of 4-methyl-2-nonanol using oxidizing agents like chromium trioxide in acetic acid or potassium permanganate in aqueous media. Reaction optimization can be achieved by adjusting solvent polarity, temperature (e.g., 60–80°C for KMnO₄), and catalyst purity. Fractional factorial design experiments are recommended to evaluate interactions between variables (e.g., time vs. temperature) . For validation, cross-reference spectral data (IR, NMR) with NIST databases to confirm product identity .

Q. How can researchers distinguish this compound from structural isomers like 4-Methyl-4-nonanone?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching against NIST libraries . Infrared (IR) spectroscopy is also critical: this compound exhibits a strong carbonyl (C=O) stretch near 1715 cm⁻¹, whereas branched isomers may show shifts due to steric effects. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial differences in methyl group positioning .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

  • Methodological Answer : Derivatize the ketone using 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, followed by HPLC-UV analysis at 360 nm. Calibrate with certified reference materials (e.g., DNPH derivatives of analogous ketones like 4-Methyl-2-pentanone) and validate recovery rates using spiked matrices .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

  • Methodological Answer : Contradictions may arise from impurities (e.g., unreacted alcohol precursors) or solvent artifacts. Perform column chromatography or preparative GC to isolate the pure compound. Use high-field NMR (≥500 MHz) with DEPT-135 and HSQC experiments to assign carbons and protons unambiguously. Cross-validate with computational methods (e.g., density functional theory for predicting chemical shifts) .

Q. What strategies optimize the enantioselective synthesis of this compound for chiral studies?

  • Methodological Answer : Employ asymmetric catalysis, such as chiral oxazaborolidine catalysts, during ketone formation. Monitor enantiomeric excess (ee) via chiral GC columns or polarimetry. For mechanistic insights, use isotopic labeling (e.g., deuterated substrates) and kinetic isotope effect (KIE) studies to probe reaction pathways .

Q. How do solvent effects influence the kinetic vs. thermodynamic control in this compound synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor kinetic control by stabilizing early transition states, leading to less branched intermediates. Nonpolar solvents (e.g., toluene) promote thermodynamic control via equilibration. Use time-resolved in situ IR to track intermediate formation and computational modeling (e.g., Gaussian) to map energy profiles .

Q. Data Interpretation and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling points) across literature sources?

  • Methodological Answer : Cross-check data against authoritative databases like NIST Chemistry WebBook or PubChem . Variability often stems from measurement conditions (e.g., pressure, purity). Replicate key experiments (e.g., distillation under reduced pressure) and report detailed metadata (e.g., calibration standards, instrument precision) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit EC₅₀ values. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For small sample sizes, apply Bayesian hierarchical models to reduce uncertainty .

Q. Experimental Design Considerations

Q. How can fractional factorial design improve the efficiency of reaction optimization for this compound?

  • Methodological Answer : Screen critical variables (e.g., temperature, catalyst loading, solvent ratio) using a 2⁴⁻¹ design to reduce trials by 50%. Analyze main effects and interactions via ANOVA. Confirm optimal conditions with a central composite design for response surface modeling .

Q. What in silico tools are recommended for predicting the environmental fate of this compound?

  • Methodological Answer :
    Use EPI Suite™ to estimate biodegradation half-lives and log Kow values. Compare predictions with experimental data from OECD 301F tests. Molecular dynamics simulations (e.g., GROMACS) can model interactions with soil organic matter .

Properties

IUPAC Name

4-methylnonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-5-6-7-9(2)8-10(3)11/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYKHOKWOUCUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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